molecular formula C15H12FNO4 B582334 Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate CAS No. 1365272-65-6

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

Cat. No. B582334
M. Wt: 289.262
InChI Key: PMRJUSATYALLJX-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is a chemical compound with the molecular formula C15H12FNO4 . It has a molecular weight of 289.26 g/mol . The IUPAC name for this compound is ethyl 3-fluoro-3’-nitro [1,1’-biphenyl]-4-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate is 1S/C15H12FNO4/c1-2-21-15(18)13-7-6-11(9-14(13)16)10-4-3-5-12(8-10)17(19)20/h3-9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has a molecular weight of 213.16 g/mol . Its exact mass and monoisotopic mass are 213.04373590 g/mol . It has a complexity of 253 . The compound has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count .

Scientific Research Applications

1. Liquid Crystalline Properties

Research into the mesomorphic properties of compounds similar to Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate has shown potential applications in the development of novel liquid crystalline materials. For instance, studies have demonstrated the synthesis and characterization of compounds that exhibit high smectogen properties, indicating their utility in liquid crystal displays and other optical devices (Bracon et al., 2000). Further investigations into fluorinated phenyl derivatives have highlighted their distinctive mesomorphic behaviors, underscoring the significance of fluorination in enhancing the thermal stability and phase transition temperatures of liquid crystalline materials (Yao et al., 2005).

2. Photochromic and Electrochromic Materials

The incorporation of nitrophenyl groups into organic molecules has been explored for the development of photochromic and electrochromic materials. Such compounds are of interest for their reversible change in color upon exposure to light or electrical stimulation, with applications in smart windows, displays, and switchable mirrors. Research on novel donor-acceptor type monomers, including structures similar to Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate, has revealed their good electrochemical activity and distinct color changes, suggesting their potential in electrochromic devices and solar energy harvesting (Hu et al., 2013).

3. Photolabile Protecting Groups

In the field of photochemistry, Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate derivatives have been investigated for their use as photolabile protecting groups. These compounds can be designed to release a protected functional group upon irradiation with light, a technique useful in controlled drug delivery systems and the regulation of biological processes in living organisms. Studies on caged compounds featuring similar chromophores have demonstrated moderate yields of release upon photolysis, indicating their potential application in developing light-responsive therapeutic agents (Lin & Abe, 2021).

4. Nonlinear Optical (NLO) Materials

The exploration of Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate derivatives in the context of nonlinear optical (NLO) materials has shown promising results. These materials are crucial for applications in optical switching, telecommunications, and laser technology. Computational studies using density functional theory (DFT) have investigated the NLO properties of related compounds, revealing significant hyperpolarizabilities that suggest their potential as candidates for NLO applications. Such studies underscore the importance of molecular design in enhancing the NLO response of organic materials (Kiven et al., 2023).

properties

IUPAC Name

ethyl 2-fluoro-4-(4-nitrophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c1-2-21-15(18)13-8-5-11(9-14(13)16)10-3-6-12(7-4-10)17(19)20/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRJUSATYALLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742910
Record name Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-4-(4-nitrophenyl)benzoate

CAS RN

1365272-65-6
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3-fluoro-4′-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-4'-nitro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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